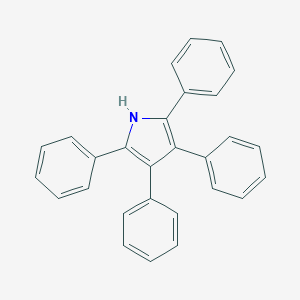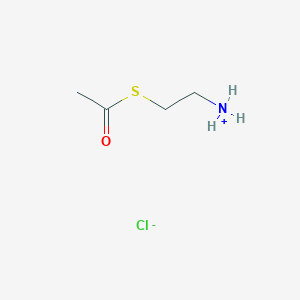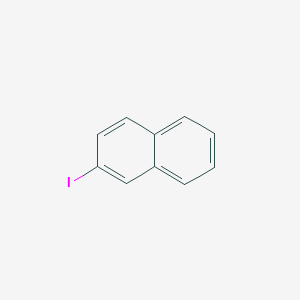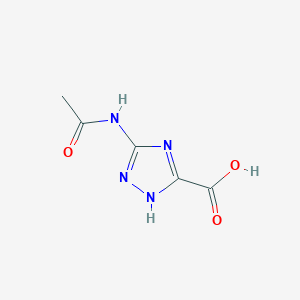
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid (MPO) is a naturally occurring small molecule that has been studied extensively due to its potential applications in both scientific research and clinical practice. MPO is a member of the class of piperazin-1-yl acids, and is a structural analog of the neurotransmitter glutamate. MPO has been studied for its potential to modulate the activity of glutamate receptors, as well as its potential to serve as a drug target for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Behavioral Pharmacology and Antidepressant Potential
Research into the behavioral pharmacology of compounds structurally related to 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid has shown potential in understanding the treatment of anxiety and affective disorders. For instance, the selective 5-hydroxytryptamine (HT)1B antagonist, AR-A000002, demonstrated anxiolytic activity and antidepressant efficacy in various animal models. These findings suggest the utility of 5-HT1B antagonists, which share a structural resemblance to this compound, in treating both anxiety and depression. The research underscores the importance of exploring the behavioral pharmacology of such compounds to identify potential therapeutic applications in mental health disorders (Hudzik et al., 2003).
DNA Interaction and Drug Design
Another area of research involving compounds similar to this compound focuses on their ability to interact with DNA. For example, Hoechst 33258, a compound with the 5-(4-Methylpiperazin-1-yl) moiety, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is significant for understanding drug-DNA interactions and for developing new therapeutic agents, particularly in the fields of oncology and genetic disorders. The study of such compounds aids in the rational design of drugs targeting specific DNA sequences or structures, offering a pathway to more selective and effective treatments (Issar & Kakkar, 2013).
Atypical Antipsychotic Activity
JL13, a compound containing the 5-(4-Methylpiperazin-1-yl) group, has shown promise as an atypical antipsychotic with behavioral properties similar to clozapine, but without significant motor side effects. This suggests that derivatives of this compound could be explored for their potential antipsychotic activities, offering new avenues for treating schizophrenia and other psychotic disorders. The behavioral and pharmacological profile of JL13 underscores the potential of 5-(4-Methylpiperazin-1-yl) derivatives in developing safer and more effective antipsychotic medications (Bruhwyler et al., 1997).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
Análisis Bioquímico
Biochemical Properties
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with myeloperoxidase, an enzyme involved in the body’s inflammatory response . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. For example, it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its efficacy. For instance, prolonged exposure to this compound can lead to a reduction in its activity due to degradation . Additionally, long-term studies have indicated that it can have sustained effects on cellular function, particularly in the context of inflammation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as reduced cell viability and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing metabolic flux and the levels of various metabolites . These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function and efficacy, as it allows the compound to interact with specific biomolecules within the cell.
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHJVGXJNVDHIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351682 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75727-47-8 |
Source


|
| Record name | 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
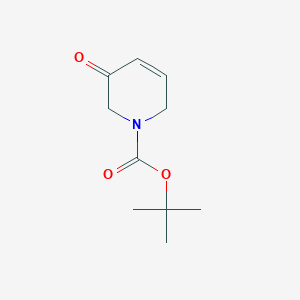


![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
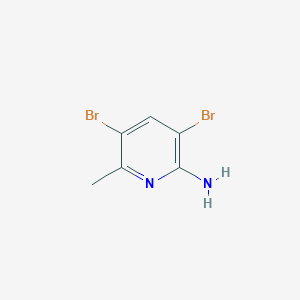


![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
